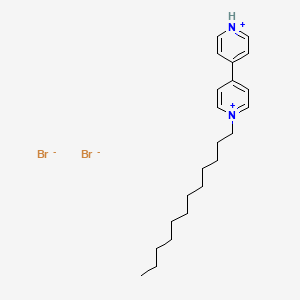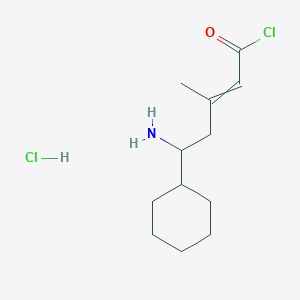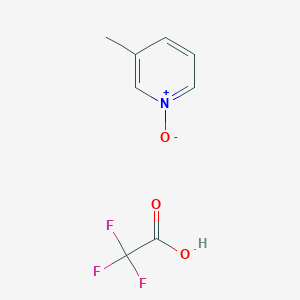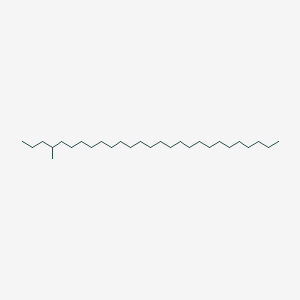
CID 78060714
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(octanoyloxy)stannane, also known as dibutyltin dioctoate, is an organotin compound with the molecular formula C24H48O4Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl(octanoyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with octanoic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The general reaction is as follows:
Bu2SnO+2C7H15COOH→Bu2Sn(OCOC7H15)2+H2O
Industrial Production Methods
On an industrial scale, the production of dibutyl(octanoyloxy)stannane involves similar esterification reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(octanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to dibutyltin hydride.
Substitution: The octanoyloxy groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and carboxylic acids.
Reduction: Dibutyltin hydride and octanoic acid.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl(octanoyloxy)stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of urethane linkages.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the production of polyurethane foams.
Mécanisme D'action
The mechanism by which dibutyl(octanoyloxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can act as a Lewis acid, facilitating the formation of complexes with nucleophilic species. This interaction can lead to the activation of certain pathways, such as the formation of urethane linkages in the presence of isocyanates and alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin diacetate: Similar in structure but with acetate groups instead of octanoyloxy groups.
Dibutyltin dilaurate: Contains laurate groups, making it more hydrophobic.
Tributyltin chloride: Contains three butyl groups and a chloride, used primarily as a biocide.
Uniqueness
Dibutyl(octanoyloxy)stannane is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to act as a catalyst in various organic reactions and its applications in stabilizing PVC and producing polyurethane foams highlight its versatility and importance in both research and industry.
Propriétés
Formule moléculaire |
C16H33O2Sn |
|---|---|
Poids moléculaire |
376.1 g/mol |
InChI |
InChI=1S/C8H16O2.2C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;2*1-3-4-2;/h2-7H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;+1/p-1 |
Clé InChI |
WIBQJWSRXXSRBW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC(=O)O[Sn](CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)








